![molecular formula C9H18ClNOS B13544879 8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13544879.png)
8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride is a chemical compound with a unique spiro structure. It is characterized by the presence of oxygen, sulfur, and nitrogen atoms within its molecular framework.
Preparation Methods
The synthesis of 8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride involves several steps. One common synthetic route starts with commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction conditions typically involve the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the spiro compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles like amines or alcohols
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols .
Scientific Research Applications
8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the target molecule. In medicinal chemistry, it is often designed to inhibit or activate particular enzymes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride can be compared with other spirocyclic compounds, such as:
3-Oxa-8-azaspiro[5.6]dodecane hydrochloride: This compound has a similar spiro structure but differs in the position of the oxygen and nitrogen atoms.
8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dione hydrochloride: This variant includes a dione functional group, which imparts different chemical properties and reactivity.
Properties
Molecular Formula |
C9H18ClNOS |
|---|---|
Molecular Weight |
223.76 g/mol |
IUPAC Name |
8-oxa-3-thia-11-azaspiro[5.6]dodecane;hydrochloride |
InChI |
InChI=1S/C9H17NOS.ClH/c1-5-12-6-2-9(1)7-10-3-4-11-8-9;/h10H,1-8H2;1H |
InChI Key |
RJGYOIHGCKDHCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC12CNCCOC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


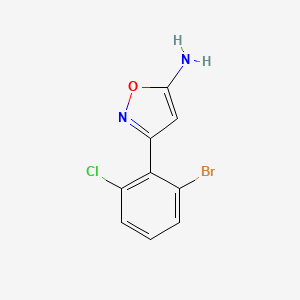

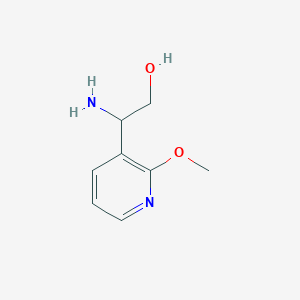
![Methyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate](/img/structure/B13544829.png)

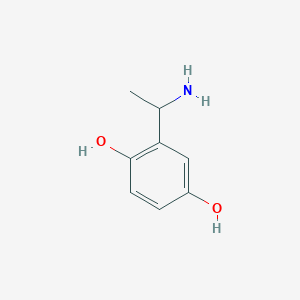
![(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid](/img/structure/B13544846.png)
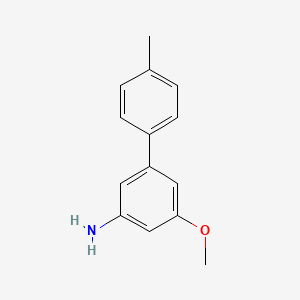
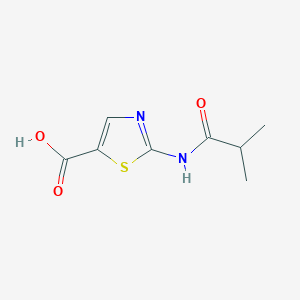
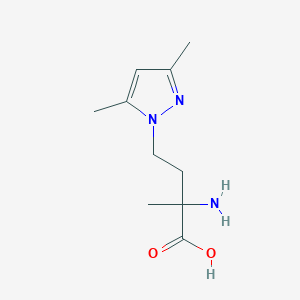
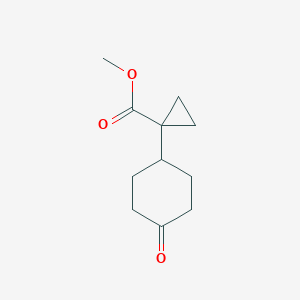

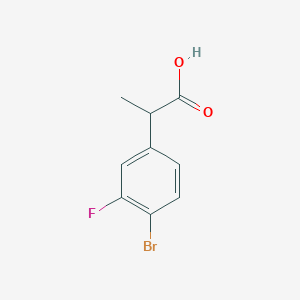
![1-Ethynylspiro[2.3]hexane](/img/structure/B13544889.png)
